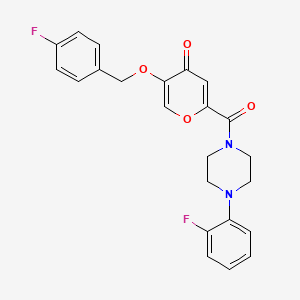![molecular formula C25H25N5O2 B2826969 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide CAS No. 1105239-17-5](/img/structure/B2826969.png)
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide” belongs to the class of 1H-pyrazolo[3,4-b]pyridines . These are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridines has been extensively studied . The synthetic methods used for their synthesis usually start from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 .Aplicaciones Científicas De Investigación
Anticancer Activity
The pyrazolo[3,4-b]pyridine scaffold has garnered attention due to its potential as an anticancer agent. Researchers have investigated derivatives of this compound for their ability to inhibit tumor growth and metastasis. By modulating specific cellular pathways, these derivatives may offer novel therapeutic options for cancer treatment .
Anti-inflammatory Properties
The cyclopropyl-substituted pyrazolo[3,4-b]pyridine derivatives have shown promise as anti-inflammatory agents. They can interfere with inflammatory signaling pathways, potentially mitigating conditions associated with excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders .
Neuroprotection and Neurodegenerative Diseases
The mesitylacetamide moiety in the compound suggests potential neuroprotective effects. Researchers have explored derivatives of this structure for their ability to enhance neuronal survival, reduce oxidative stress, and combat neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antiviral Activity
Certain pyrazolo[3,4-b]pyridine derivatives exhibit antiviral properties. These compounds may interfere with viral replication or entry mechanisms, making them interesting candidates for developing antiviral drugs .
Kinase Inhibition
The phenyl-substituted pyrazolo[3,4-b]pyridine derivatives have been investigated as kinase inhibitors. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can modulate cellular responses. These derivatives may find applications in targeted therapies for kinase-driven diseases .
Photophysical Properties and Sensing Applications
The unique structural features of this compound may lead to interesting photophysical properties. Researchers have explored its fluorescence behavior and potential applications in chemical sensing, imaging, and optoelectronic devices .
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus preventing the phosphorylation of key components necessary for cell proliferation . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, preventing cells from transitioning from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and the induction of apoptosis, particularly in cancer cells .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with an IC50 range of (48–90 nM) compared to sorafenib .
Propiedades
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-15-11-16(2)22(17(3)12-15)27-21(31)14-29-25(32)24-20(23(28-29)18-9-10-18)13-26-30(24)19-7-5-4-6-8-19/h4-8,11-13,18H,9-10,14H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHZJPCSXLCOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

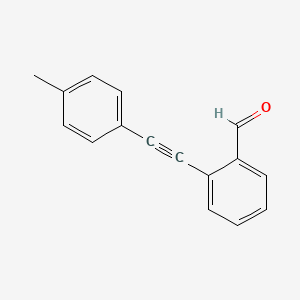
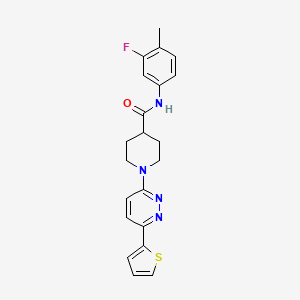

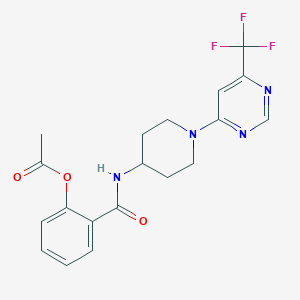
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2'-cyano-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2826892.png)
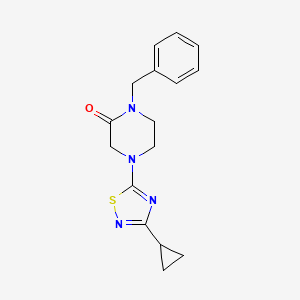
![4-Chloro-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2826895.png)

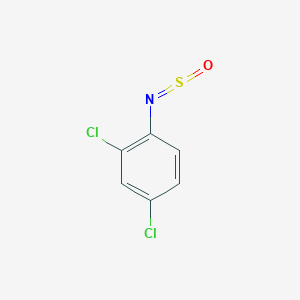

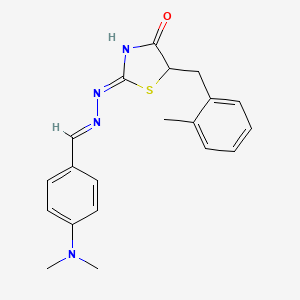
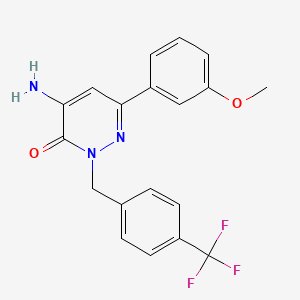
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B2826908.png)
